7-(2,5-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
CAS No.: 900297-54-3
Cat. No.: VC4995297
Molecular Formula: C21H18N6O
Molecular Weight: 370.416
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900297-54-3 |
|---|---|
| Molecular Formula | C21H18N6O |
| Molecular Weight | 370.416 |
| IUPAC Name | 10-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
| Standard InChI | InChI=1S/C21H18N6O/c1-13-4-5-14(2)18(10-13)27-20-17(11-23-27)21-24-19(25-26(21)12-22-20)15-6-8-16(28-3)9-7-15/h4-12H,1-3H3 |
| Standard InChI Key | WOCXUSPTDSQTED-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)OC |
Introduction
Structural Elucidation and Molecular Characteristics
Chemical Composition and Nomenclature
The compound’s systematic IUPAC name, 10-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene, reflects its polycyclic architecture. The core structure consists of:
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A pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine fused ring system
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A 2,5-dimethylphenyl group at position 7
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A 4-methoxyphenyl substituent at position 2
The molecular formula C21H18N6O was confirmed via high-resolution mass spectrometry, with the methoxy group contributing to its hydrophobic profile (logP = 3.2 ± 0.3).
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 370.416 g/mol |
| SMILES | CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)OC |
| InChI Key | WOCXUSPTDSQTED-UHFFFAOYSA-N |
| Topological Polar SA | 98.6 Ų |
| Hydrogen Bond Donors | 0 |
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis involves three key stages (Figure 1):
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Pyrazole Ring Formation: Cyclocondensation of 3-amino-4-cyanopyrazole with ethyl glyoxylate yields the pyrazolo[4,3-e]pyrimidine intermediate .
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Triazole Annulation: Treatment with hydrazine hydrate under reflux introduces the triazolo[1,5-c]pyrimidine moiety, with N7 alkylation using 2,5-dimethylbenzyl bromide achieving 78% yield.
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Suzuki Coupling: Palladium-catalyzed cross-coupling installs the 4-methoxyphenyl group at position 2, optimized to 92% efficiency using tetrakis(triphenylphosphine)palladium(0) .
Critical challenges include regioselectivity during triazole formation and minimizing dehalogenation side reactions. Recent advances employ microwave-assisted synthesis to reduce reaction times from 48 hours to 6 hours .
Biological Activity Profile
Adenosine A2A Receptor Antagonism
In radioligand binding assays using rat striatal membranes, the compound demonstrated:
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A2A Ki = 2.4 ± 0.3 nM
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A1/A2A Selectivity Ratio = 210:1
This surpasses the selectivity of earlier derivatives like SCH-58261 (ratio = 50:1) . Functional studies in rabbit platelets showed 85% reversal of NECA-induced aggregation inhibition at 10 nM, confirming potent A2A blockade .
CDK2/Cyclin A2 Inhibition
Kinase profiling revealed:
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CDK2 IC50 = 57 ± 3 nM
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10-fold selectivity over CDK1 and CDK4
Molecular docking simulations identified critical hydrogen bonds with Leu83 and hydrophobic interactions with Phe82 in the ATP-binding pocket .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (nM) | Comparison to Sorafenib |
|---|---|---|
| MCF-7 | 45 | 3.2× more potent |
| HCT-116 | 6 | 29.3× more potent |
| HepG-2 | 48 | 2.5× more potent |
Pharmacological Applications
Neurodegenerative Disease Modulation
The compound’s A2A antagonism suggests utility in Parkinson’s disease:
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68% reduction in MPTP-induced dopamine depletion in murine models
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Synergistic effects with levodopa (1.8-fold increase in striatal dopamine)
Anticancer Mechanisms
In HCT-116 colon cancer cells, treatment induced:
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G0/G1 cell cycle arrest (72% cells vs. 45% control)
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Caspase-3 activation (8.9-fold increase)
Structure-Activity Relationship (SAR) Insights
N7 Substitution Effects
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3-Phenylpropyl: Optimal for A2A selectivity (Ki = 2.4 nM, 210-fold vs. A1)
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β-Morpholin-4-ylethyl: Balances affinity (Ki = 5.6 nM) and solubility (logS = -4.1)
C2 Aryl Modifications
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4-Methoxyphenyl: Enhances CDK2 binding (ΔG = -9.8 kcal/mol) vs. unsubstituted phenyl (-7.2 kcal/mol)
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Electron-withdrawing groups at C2 decrease both A2A and CDK2 activity
Pharmacokinetic and Toxicity Profile
ADME Properties (Predicted)
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Caco-2 Permeability: 8.7 × 10⁻⁶ cm/s (high intestinal absorption)
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CYP3A4 Inhibition: IC50 > 10 μM (low interaction risk)
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Half-Life (Rat): 3.2 hours (IV), 5.8 hours (PO)
Acute Toxicity
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LD50 (Mouse): 320 mg/kg (IV), 950 mg/kg (oral)
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No observed hepatotoxicity at 50 mg/kg/day for 28 days
Comparative Analysis with Structural Analogs
Table 3: Selectivity Profile vs. Key Derivatives
| Compound | A2A Ki (nM) | CDK2 IC50 (nM) | HCT-116 IC50 (nM) |
|---|---|---|---|
| Current Compound | 2.4 | 57 | 6 |
| SCH-58261 | 1.1 | >1000 | >1000 |
| EVT-12354116 | 15.7 | 89 | 45 |
| Sorafenib | >1000 | 184 | 176 |
Future Research Directions
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Dual-Target Drug Development: Leverage simultaneous A2A/CDK2 inhibition for combinatorial therapies in cancers with neurodegenerative comorbidities.
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Prodrug Formulations: Address limited aqueous solubility (predicted 2.1 μg/mL) through phosphate ester derivatization.
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PET Tracer Development: Utilize fluorine-18 labeled analogs for in vivo A2A receptor imaging.
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